molecular formula C13H18ClNO3 B1395177 Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride CAS No. 1220032-96-1

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride

Cat. No.: B1395177
CAS No.: 1220032-96-1
M. Wt: 271.74 g/mol
InChI Key: GHZKMRHHNSTHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO3. It is a derivative of benzoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride typically involves the esterification of 2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. This is followed by the reaction with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include controlled temperature and pH to ensure the formation of the ester linkage and the incorporation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for temperature and pH control is crucial in maintaining the consistency and quality of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride has a molecular formula of C12H15ClNO3 and a molecular weight of 257.71 g/mol. The compound features an ester functional group linked to a pyrrolidine ring, contributing to its unique chemical properties. The mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors, potentially acting as inhibitors or modulators in various biological pathways.

Medicinal Chemistry

This compound has been explored for its antimicrobial and anti-inflammatory properties. In vitro studies indicate that it exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown an effective concentration (EC50) of approximately 5 µM against certain pathogens, with low cytotoxicity (CC50 > 50 µM) .

Antiviral Applications

Recent research highlights the compound's potential in antiviral applications, particularly against SARS-CoV-2. High-throughput screening has identified derivatives that demonstrate antiviral activity by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) studies suggest modifications to the pyrrolidine moiety can enhance efficacy against viral targets .

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition, specifically targeting enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential therapeutic applications in metabolic disorders and cancer treatment .

Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated a strong correlation between structural modifications and enhanced antimicrobial potency, paving the way for further development as a therapeutic agent .

Study 2: Antiviral Profiling

Research focusing on antiviral profiling revealed that specific analogs of this compound could interfere with viral entry mechanisms, showcasing its potential as a candidate for treating viral infections such as COVID-19 .

Mechanism of Action

The mechanism of action of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(pyrrolidin-3-yloxy)benzoate: Lacks the hydrochloride component but shares similar structural features.

    Methyl 2-(pyrrolidin-3-yloxy)benzoate: Similar structure with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(pyrrolidin-3-yloxy)benzoate sulfate: Contains a sulfate group instead of hydrochloride.

Uniqueness

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is unique due to its specific combination of the pyrrolidine ring and the benzoate ester, which may confer distinct biological and chemical properties. The hydrochloride salt form can enhance its solubility and stability, making it more suitable for certain applications .

Biological Activity

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C12H15ClNO3
  • Molecular Weight : 257.71 g/mol
  • Chemical Class : Ester
  • Functional Groups : Benzoate and pyrrolidine

The compound features a benzoate ester linked to a pyrrolidine ring, contributing to its unique chemical properties and biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways, particularly in cholinergic and dopaminergic systems .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • EC50 Value : Approximately 5 µM
  • CC50 Value : > 50 µM (indicating low cytotoxicity)

This suggests that the compound could be a promising candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Studies have indicated that it can inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses. The exact pathways involved are still under investigation, but the compound's ability to modulate inflammation presents opportunities for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Mthis compoundAntimicrobial, anti-inflammatoryDifferent substitution on the benzoate ring
Methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate hydrochlorideAntiviral potentialBenzyl substitution enhances lipophilicity
Methyl 2-(pyrrolidin-3-yl)benzoate hydrochlorideSimilar antimicrobial activityLacks the ether linkage present in target compound

This table highlights the distinct biological activities of this compound compared to similar compounds.

Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines in cellular models, indicating its potential utility in treating conditions characterized by excessive inflammation .

Properties

IUPAC Name

ethyl 2-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)11-5-3-4-6-12(11)17-10-7-8-14-9-10;/h3-6,10,14H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZKMRHHNSTHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696426
Record name Ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-96-1
Record name Benzoic acid, 2-(3-pyrrolidinyloxy)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.